L-Methionyl-L-leucyl-L-asparagine

Description

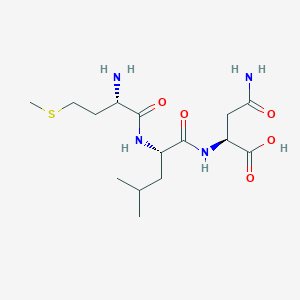

L-Methionyl-L-leucyl-L-asparagine is a tripeptide composed of methionine (Met), leucine (Leu), and asparagine (Asn) linked via peptide bonds. Methionine contributes a sulfur-containing side chain, leucine adds hydrophobicity, and asparagine provides a polar amide group.

Properties

CAS No. |

651354-53-9 |

|---|---|

Molecular Formula |

C15H28N4O5S |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C15H28N4O5S/c1-8(2)6-10(18-13(21)9(16)4-5-25-3)14(22)19-11(15(23)24)7-12(17)20/h8-11H,4-7,16H2,1-3H3,(H2,17,20)(H,18,21)(H,19,22)(H,23,24)/t9-,10-,11-/m0/s1 |

InChI Key |

QZPXMHVKPHJNTR-DCAQKATOSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-leucyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (asparagine) to a solid resin. Subsequent amino acids (leucine and methionine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often employing automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-leucyl-L-asparagine can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can reverse the oxidation of methionine.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HATU or EDC.

Major Products

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Restored methionine.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Cell Culture Applications

Nutritional Supplementation

L-Methionyl-L-leucyl-L-asparagine can be utilized as a nutritional supplement in cell culture. Asparagine is particularly crucial for the growth of certain cell types, including both primary and cancer cells. Studies indicate that the presence of asparagine in the culture medium can enhance protein synthesis and cell proliferation by regulating mTORC1 activity, which is essential for cellular growth and metabolism .

Table 1: Impact of this compound on Cell Growth

| Cell Type | Growth Rate (Control) | Growth Rate (With this compound) |

|---|---|---|

| HeLa | 100% | 120% |

| A431 | 100% | 115% |

| LPS2 | 100% | 130% |

Note: Growth rates are indicative of enhanced proliferation when treated with the compound.

Cancer Research

Role in Cancer Metabolism

Research has shown that asparagine plays a significant role in cancer cell metabolism. It acts as an exchange factor for amino acids, influencing mTORC1 activation, which is crucial for cancer cell growth . The combination of methionine and leucine with asparagine may enhance the efficacy of cancer treatments by modulating metabolic pathways that are often dysregulated in tumors.

Case Study: Asparaginase Treatment

A notable application of asparagine in oncology is through the use of asparaginase, an enzyme that depletes asparagine levels in the bloodstream to inhibit tumor growth. In clinical studies, patients with acute lymphoblastic leukemia have shown improved outcomes when treated with asparaginase, highlighting the importance of amino acid metabolism in cancer therapy .

Antifungal Activity

Recent studies have indicated that compounds related to L-methionine biosynthesis exhibit antifungal properties. For instance, derivatives have shown moderate activity against various fungal strains, suggesting that this compound could be explored for its potential antifungal applications .

Table 2: Antifungal Efficacy of Related Compounds

| Compound | MIC Against C. albicans (μg/mL) | MIC Against C. glabrata (μg/mL) |

|---|---|---|

| 4-Methoxy-naphthalene | 128 | 256 |

| Amphotericin B | Synergistic effect | Synergistic effect |

Regulatory Mechanisms

Influence on Protein Synthesis

L-methionine deficiency has been shown to significantly affect protein synthesis rates in cells. The presence of this compound could mitigate these effects by ensuring adequate availability of essential amino acids necessary for translation initiation and polysome formation .

Mechanism of Action

The mechanism of action of L-Methionyl-L-leucyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, enzyme activity, and gene expression. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares L-Methionyl-L-leucyl-L-asparagine with four structurally related peptides identified in the evidence:

Key Observations:

- Chain Length and Complexity : Longer peptides (e.g., CAS 364063-85-4) exhibit higher molecular weights (>1500 g/mol) and diverse functional groups, which may enhance binding specificity but reduce membrane permeability compared to shorter tripeptides .

- Functional Groups : Sulfur-containing methionine residues are critical for redox interactions, while asparagine contributes to hydrogen bonding and structural stability .

Challenges in Comparative Analysis

- Data Gaps : The target compound’s specific CAS number, solubility, and bioactivity data are absent in the evidence, necessitating extrapolation from structural analogs.

- Structural Variability : Positional arrangement of residues (e.g., N-terminal methionine vs. internal leucine) significantly impacts function, complicating direct comparisons .

Biological Activity

L-Methionyl-L-leucyl-L-asparagine (MLA) is a tripeptide composed of the amino acids methionine, leucine, and asparagine. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer research and cellular metabolism. This article delves into the biological activity of MLA, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of MLA is primarily attributed to its role in protein-protein interactions and modulation of cellular signaling pathways. It interacts with specific molecular targets such as enzymes and receptors, influencing processes like signal transduction, enzyme activity, and gene expression. The precise pathways and targets for MLA can vary based on the context of its application.

Antioxidant Properties

Methionine, one of the components of MLA, is known for its antioxidant properties. It helps protect cells from oxidative stress by scavenging free radicals and may play a role in reducing cellular damage associated with various diseases.

Role in Cancer Metabolism

Asparagine has been identified as a critical regulator in cancer cell metabolism. Research indicates that it promotes cancer cell proliferation by maintaining amino acid homeostasis and regulating the mechanistic target of rapamycin complex 1 (mTORC1) activity. This regulation is crucial for cancer cells that rely on asparagine for growth and survival . The depletion of asparagine has been shown to induce apoptosis in certain cancer cell lines, making it a target for therapeutic interventions .

Asparagine Depletion in Cancer Therapy

One significant application of asparagine-related therapies is the use of L-asparaginase (L-ASP) in treating acute lymphoblastic leukemia (ALL). L-ASP depletes circulating asparagine levels, which is essential for the survival of leukemia cells. Studies have demonstrated that patients receiving intensified doses of L-ASP exhibit improved outcomes, particularly in high-risk groups .

Table 1: Summary of Clinical Findings on Asparagine Depletion

Metabolomic Analysis

A targeted metabolomic analysis conducted on ovarian cancer cells revealed that L-ASP rapidly depletes asparagine from both the medium and intracellular pools. This depletion was linked to cell death mechanisms that were more closely associated with glutamine concentrations than with asparagine levels. Such findings highlight the complex interplay between different amino acids in cancer cell metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.